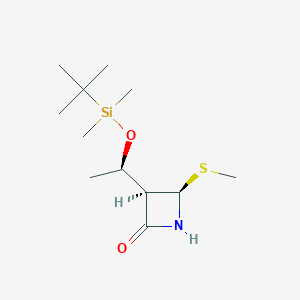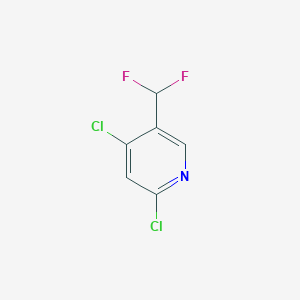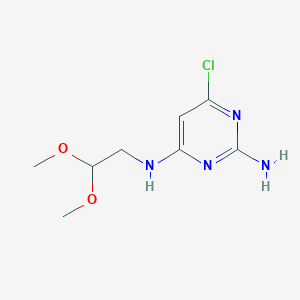
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine
Übersicht
Beschreibung
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C8H13ClN4O2 and its molecular weight is 232.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives and Their Biological Activity
Pyrimidines, including the specific compound of interest, have garnered attention due to their significant biological and pharmacological activities. Pyrimidine derivatives display a wide range of pharmacological effects such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Recent studies have emphasized their potential in various biological activities, including antimicrobial, anti-cancer, anti-inflammatory, anti-tubercular, and anti-depressant effects. The structure-activity relationships (SARs) of pyrimidines are crucial for understanding and improving their pharmacological efficacy. Detailed SAR analysis provides insights for synthesizing novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021), (Chiriapkin, 2022), (Natarajan et al., 2022).
Pyrimidine Derivatives in Optoelectronic Materials
Pyrimidine derivatives are also recognized for their potential in the field of optoelectronics. The incorporation of pyrimidine and related fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These derivatives are being investigated for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The exploration of functionalized pyrimidines, especially their electroluminescent properties, is paving the way for new developments in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
Pyrimidine Derivatives in Agricultural and Environmental Applications
Pyrimidine derivatives are also explored in agriculture and environmental applications. They have shown efficacy as foliar spray fungicides, providing protection against diseases like spot disease in plants caused by pathogens such as Alternaria alternata. Moreover, they have been studied for their interaction with environmental pollutants like organophosphorus and pyrethroid pesticides, highlighting the importance of understanding the extent of exposure and potential health risks associated with these chemicals (Hassan et al., 2012), (Babina et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine are the cyclin-dependent kinases CDK6 and CDK9 . These kinases play crucial roles in cell cycle progression and transcriptional regulation, making them promising therapeutic targets for various diseases, including cancer .
Mode of Action
This compound binds directly to CDK6/9, resulting in the suppression of their downstream signaling pathways . This interaction inhibits cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Biochemical Pathways
The binding of this compound to CDK6/9 disrupts the normal cell cycle progression and transcriptional regulation . This disruption affects various downstream pathways, leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are primarily due to the compound’s ability to disrupt the normal functioning of CDK6/9 .
Biochemische Analyse
Biochemical Properties
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK6 and CDK9, which are crucial for cell cycle regulation and transcription . The interaction between this compound and these kinases results in the inhibition of their activity, thereby affecting downstream signaling pathways and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to inhibit cell proliferation by blocking cell cycle progression and inducing apoptosis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDKs and other related proteins . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly CDKs . By binding to the active sites of CDK6 and CDK9, this compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways . This inhibition results in the arrest of the cell cycle and induction of apoptosis, thereby exerting its effects on cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of CDK activity and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings underscore the potential of this compound as a candidate for cancer treatment.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound’s effects on metabolic flux and metabolite levels are significant, as it influences the activity of CDKs and other related proteins . These interactions highlight the compound’s potential to modulate cellular metabolism and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions and cellular processes .
Eigenschaften
IUPAC Name |
6-chloro-4-N-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O2/c1-14-7(15-2)4-11-6-3-5(9)12-8(10)13-6/h3,7H,4H2,1-2H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBLVWDPYRLPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=CC(=NC(=N1)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)
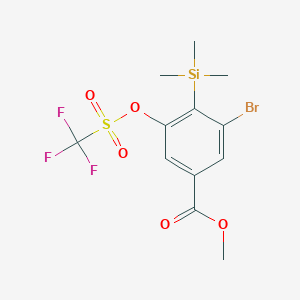
![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)

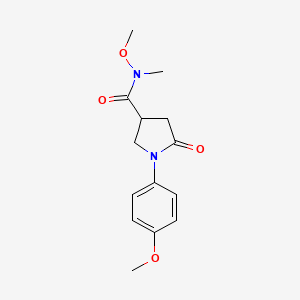
![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)
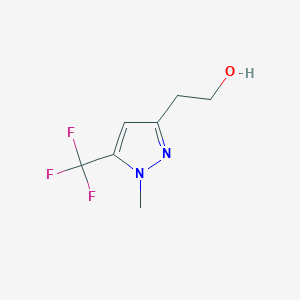
![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid](/img/structure/B1404712.png)
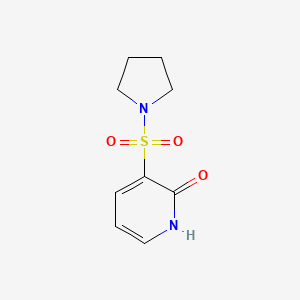
![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)


